molecular formula C20H23Cl2NO B12613039 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine CAS No. 919366-45-3

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine

Cat. No.: B12613039
CAS No.: 919366-45-3
M. Wt: 364.3 g/mol
InChI Key: JXPFQYUTGDNYPB-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group, a 2,6-dichlorophenylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of 2-methylpyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and substitution steps, as well as the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while nucleophilic substitution could result in the formation of thiolated or aminated analogs .

Scientific Research Applications

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

919366-45-3

Molecular Formula

C20H23Cl2NO

Molecular Weight

364.3 g/mol

IUPAC Name

4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine

InChI

InChI=1S/C20H23Cl2NO/c1-14-16(12-17-18(21)8-5-9-19(17)22)20(10-11-23-14)24-13-15-6-3-2-4-7-15/h5,8-11,15H,2-4,6-7,12-13H2,1H3

InChI Key

JXPFQYUTGDNYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1CC2=C(C=CC=C2Cl)Cl)OCC3CCCCC3

Origin of Product

United States

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